Elucidating the Chemical Architecture of 6-Bromoquinoxaline: A Technical Guide
Elucidating the Chemical Architecture of 6-Bromoquinoxaline: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, a profound understanding of the chemical structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the chemical structure elucidation of 6-Bromoquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive compilation of spectroscopic data, detailed experimental protocols, and visual representations of its structural and potential biological interactions, this document serves as a core resource for the scientific community.
Physicochemical Properties and Identification
6-Bromoquinoxaline is a halogenated derivative of quinoxaline, a bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for its identification and characterization.[1][2][3][4]
| Property | Value |
| IUPAC Name | 6-bromoquinoxaline |
| CAS Number | 50998-17-9 |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.04 g/mol |
| Melting Point | 48-53 °C |
| Boiling Point | 300.2°C at 760 mmHg |
| SMILES String | C1=CC2=NC=CN=C2C=C1Br |
Spectroscopic Elucidation of the Core Structure
The precise arrangement of atoms within the 6-Bromoquinoxaline molecule is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the unambiguous assignment of each atom's position.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Bromoquinoxaline is expected to exhibit distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the connectivity of these protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the 6-Bromoquinoxaline structure. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, differentiating between carbons in the benzene and pyrazine rings, as well as the carbon atom directly bonded to the bromine.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of 6-Bromoquinoxaline is as follows:
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Sample Preparation: Dissolve 5-10 mg of 6-Bromoquinoxaline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Process the data similarly to the ¹H spectrum.
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Data Analysis:
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Reference the spectra using the residual solvent peak.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the 6-Bromoquinoxaline structure.
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Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorptions for 6-Bromoquinoxaline:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrazine rings |
| 1200-1000 | C-H in-plane bending | Aromatic |
| 850-750 | C-H out-of-plane bending | Aromatic |
| Below 1000 | C-Br stretch | Aryl halide |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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KBr Pellet: Mix a small amount of 6-Bromoquinoxaline with dry KBr powder and press it into a thin, transparent disk.
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ATR: Place a small amount of the solid sample directly onto the ATR crystal.
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Spectrum Acquisition:
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Record a background spectrum of the empty sample holder or clean ATR crystal.
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Record the spectrum of the sample.
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Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expected Mass Spectrum of 6-Bromoquinoxaline:
The mass spectrum of 6-Bromoquinoxaline is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. Fragmentation of the molecular ion will lead to the formation of smaller, charged fragments, providing further structural information.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
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Detection: Detect the ions to generate a mass spectrum.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments and, consequently, the parent molecule.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of 6-Bromoquinoxaline follows a logical progression of experiments and data analysis.
Caption: Workflow for the synthesis, purification, and structural elucidation of 6-Bromoquinoxaline.
Potential Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific research on 6-Bromoquinoxaline is ongoing, its structural similarity to other bioactive quinoxalines suggests its potential to interact with various biological targets.
For instance, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling pathways. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by 6-Bromoquinoxaline.
Researchers may investigate the effect of 6-Bromoquinoxaline on such pathways to understand its mechanism of action and to develop novel therapeutic strategies.
This technical guide serves as a comprehensive starting point for researchers working with 6-Bromoquinoxaline. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising compound.
